molecular formula C17H22N4O3 B5522154 3-{[4-hydroxy-4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-4,6-dimethyl-2(1H)-pyridinone

3-{[4-hydroxy-4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-4,6-dimethyl-2(1H)-pyridinone

Cat. No.: B5522154
M. Wt: 330.4 g/mol
InChI Key: XDKMOVWEPFXBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-hydroxy-4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-4,6-dimethyl-2(1H)-pyridinone is a useful research compound. Its molecular formula is C17H22N4O3 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.16919058 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Sensing

Compounds with a structure incorporating elements similar to the one have been explored for their potential as fluorescent sensors. A study by Liu Li et al. (2018) developed a novel fluorescence sensor for hydrazine detection based on a pyrazole formation reaction. This sensor leverages the carbonyl group as a fluorescent quenching group, which can react with hydrazine to form a pyrazole, thus enabling selective detection of hydrazine in an aqueous environment. This showcases the compound's utility in environmental monitoring and analytical chemistry (Liu Li et al., 2018).

Catalysis

The research by Duo Wei et al. (2019) presents an iron-catalyzed method for the reductive amination of carbonyl derivatives, highlighting the compound's role in facilitating the synthesis of cyclic amines. This method showcases the compound's utility in organic synthesis, particularly in synthesizing pyrrolidines, piperidines, and azepanes with good functional group tolerance (Duo Wei et al., 2019).

Antitubercular Activity

L. Bukowski and M. Janowiec (1996) synthesized derivatives of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid with suspected antituberculotic activity. Their work illustrates the potential therapeutic applications of these compounds, highlighting their importance in drug discovery and development for treating tuberculosis (L. Bukowski & M. Janowiec, 1996).

Material Science

A study on multicomponent hydrogen-bonding organic solids by Y. Zong et al. (2016) explores the synthesis and structural characterization of complexes involving substituted organic amine molecules. This research indicates the compound's relevance in material science, particularly in the design of molecular complexes with specific hydrogen-bonding interactions for potential applications in molecular electronics or catalysis (Y. Zong et al., 2016).

Lithium–Oxygen Batteries

E. Knipping et al. (2018) characterized imidazolium, pyrrolidinium, and piperidinium room temperature ionic liquids (RTILs) to evaluate their suitability as electrolytes for lithium–oxygen batteries. This research underscores the compound's potential in advancing energy storage technologies, especially in enhancing the electrolyte properties of Li–O2 batteries (E. Knipping et al., 2018).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

3-[4-hydroxy-4-(imidazol-1-ylmethyl)piperidine-1-carbonyl]-4,6-dimethyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-12-9-13(2)19-15(22)14(12)16(23)21-6-3-17(24,4-7-21)10-20-8-5-18-11-20/h5,8-9,11,24H,3-4,6-7,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKMOVWEPFXBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)N2CCC(CC2)(CN3C=CN=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.